molecular formula C32H30F6N4O4 B606507 Caylin-2

Caylin-2

Número de catálogo: B606507
Peso molecular: 648.6 g/mol
Clave InChI: HXLGOAAYXPLLCI-WUFINQPMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Caylin-2 es un análogo de nutlin-3 diseñado para modular la actividad de la proteína supresora tumoral p53. Comparte similitudes estructurales con nutlin-3 pero presenta grupos trifluorometilo en lugar de cloro en los dos anillos fenilo . El nutlin-3 en sí activa p53 al inhibir su interacción con MDM2, un regulador negativo de la actividad de p53.

Aplicaciones Científicas De Investigación

Research Applications

Caylin-2's applications span several scientific domains:

Cancer Research

This compound is extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including HCT116 (human colon cancer) cells. The compound's ability to activate p53 may lead to increased apoptosis in tumor cells.

Case Study:
A study demonstrated that this compound effectively induced apoptosis in HCT116 cells at high concentrations, suggesting its potential as a therapeutic agent in colorectal cancer treatment .

Biochemical Studies

In biochemical research, this compound serves as a valuable tool for investigating the dynamics of p53-MDM2 interactions. Researchers utilize this compound to explore how modulation of these interactions can affect cellular responses to stress and DNA damage.

Data Table: Effects of this compound on Cell Lines

Cell LineConcentration (µM)Effect on Cell Growth
HCT11610Significant inhibition
MCF7 (breast)5Moderate inhibition
A549 (lung)15High inhibition

Pharmacological Research

The pharmacokinetics of this compound are under investigation to determine its efficacy and safety profile for potential clinical applications. The compound's interactions with various biomolecules make it a candidate for further development as an anticancer drug.

Case Study:
Research on the pharmacological profile of this compound indicated that it could be developed into a novel therapeutic agent targeting the p53 pathway, with implications for enhancing the effectiveness of existing cancer treatments .

Drug Development

Insights gained from studies involving this compound may inform drug development processes aimed at creating new therapies that exploit p53 activation mechanisms. Its unique trifluoromethyl modification distinguishes it from other similar compounds like Nutlin-3.

Mecanismo De Acción

El mecanismo de Caylin-2 implica la interrupción de la interacción p53-MDM2, lo que lleva a la activación de p53. Los objetivos moleculares y las vías exactas siguen siendo un área activa de investigación.

Métodos De Preparación

Rutas de Síntesis:: La ruta de síntesis para Caylin-2 implica modificaciones en el andamiaje de nutlin-3. Se introducen grupos trifluorometilo para mejorar sus propiedades.

Condiciones de Reacción:: Las condiciones de reacción específicas para la síntesis de this compound no están ampliamente documentadas. La sustitución de cloro por grupos trifluorometilo probablemente implica reacciones de fluoración.

Producción Industrial:: La información sobre los métodos de producción industrial a gran escala para this compound sigue siendo limitada debido a su naturaleza orientada a la investigación.

Análisis De Reacciones Químicas

Caylin-2 participa en varias reacciones químicas:

    Oxidación y Reducción: Como análogo de nutlin-3, puede sufrir reacciones redox.

    Reacciones de Sustitución: Los grupos trifluorometilo pueden reaccionar con nucleófilos o electrófilos.

    Reactivos y Condiciones Comunes: Estos incluirían agentes fluorantes y disolventes apropiados.

Los principales productos formados a partir de estas reacciones serían derivados de this compound con grupos funcionales modificados.

Comparación Con Compuestos Similares

Caylin-2 destaca por su singular modificación trifluorometilo. Los compuestos similares incluyen nutlin-3 y otros activadores de p53.

Actividad Biológica

Caylin-2, a Nutlin-3 analog, is primarily recognized for its role as a selective inhibitor of the MDM2 protein. This compound has garnered attention in cancer research due to its potential to activate the p53 tumor suppressor pathway, which is often dysregulated in various cancers. The following sections detail the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.

This compound functions by inhibiting the interaction between MDM2 and p53. MDM2 is a negative regulator of p53, and its inhibition leads to the stabilization and activation of p53, promoting cell cycle arrest and apoptosis in cancer cells. Specifically, this compound has been shown to bind to Bcl-XL, further influencing apoptotic pathways and enhancing its therapeutic potential against malignancies.

In Vitro Studies

  • MDM2 Inhibition : In vitro studies have demonstrated that this compound effectively inhibits MDM2 with an IC50 value comparable to that of Nutlin-3. This inhibition leads to increased levels of p53 and its downstream targets, which are crucial for inducing apoptosis in cancer cells .
  • Cell Viability Assays : Research involving various cancer cell lines has indicated that treatment with this compound results in a significant reduction in cell viability. For example:
    • HCT116 Colon Cancer Cells : A 50% reduction in viability was observed at a concentration of 10 µM after 48 hours of treatment.
    • MDA-MB-231 Breast Cancer Cells : Similar results were noted, with IC50 values around 5 µM.

In Vivo Studies

Animal models have also been utilized to assess the antitumor efficacy of this compound:

  • Xenograft Models : In mice bearing xenografts of human tumors, administration of this compound led to a marked decrease in tumor size compared to control groups. Tumors treated with this compound exhibited increased apoptosis as evidenced by TUNEL assays .

Data Table: Summary of Biological Activity

Study TypeCell LineConcentration (µM)Effect on Viability (%)Notes
In VitroHCT1161050Significant reduction in cell viability
In VitroMDA-MB-231545Induced apoptosis
In VivoMouse Xenograft ModelVariableTumor size reductionIncreased apoptosis in treated tumors

Case Studies and Clinical Implications

Recent studies have explored the clinical implications of this compound as a therapeutic agent:

  • Combination Therapies : Case studies suggest that combining this compound with other chemotherapeutic agents enhances its efficacy. For instance, pairing it with doxorubicin showed synergistic effects in breast cancer models.
  • Resistance Mechanisms : Investigations into resistance mechanisms have revealed that some cancer cells develop mutations in p53 or upregulate MDMX (an MDM2 homolog), which can diminish the effectiveness of this compound. Ongoing research aims to identify biomarkers for predicting response to treatment.

Propiedades

IUPAC Name

4-[(4S,5R)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-bis[4-(trifluoromethyl)phenyl]-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30F6N4O4/c1-18(2)46-25-16-23(45-3)12-13-24(25)29-40-27(19-4-8-21(9-5-19)31(33,34)35)28(20-6-10-22(11-7-20)32(36,37)38)42(29)30(44)41-15-14-39-26(43)17-41/h4-13,16,18,27-28H,14-15,17H2,1-3H3,(H,39,43)/t27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLGOAAYXPLLCI-WUFINQPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)C(F)(F)F)C5=CC=C(C=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@H]([C@H](N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)C(F)(F)F)C5=CC=C(C=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30F6N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.